2-Chloro-2-phenylpropanal
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Overview
Description
2-Chloro-2-phenylpropanal is an organic compound with the molecular formula C9H9ClO. It is a chlorinated aldehyde with a phenyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s plausible that 2-Chloro-2-phenylpropanal may affect similar or related pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 2-phenylpropanal using chlorine or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenylpropanal undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-hydroxy-2-phenylpropanal or 2-amino-2-phenylpropanal.
Oxidation: 2-Chloro-2-phenylpropanoic acid.
Reduction: 2-Chloro-2-phenylpropanol.
Scientific Research Applications
2-Chloro-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
2-Chloro-2-methylpropanal: Similar in structure but with a methyl group instead of a phenyl group.
2-Bromo-2-phenylpropanal: Similar but with a bromine atom instead of chlorine.
2-Phenylpropanal: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-Chloro-2-phenylpropanal is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity patterns. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
2-chloro-2-phenylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXSRVZDSMGGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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